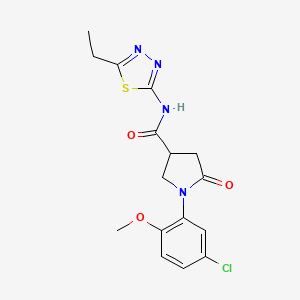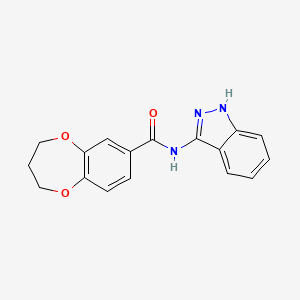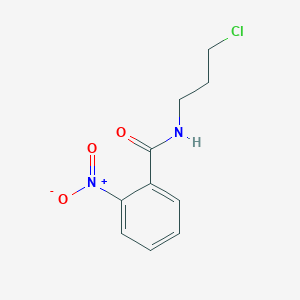![molecular formula C16H16BrN3O4S B11027797 1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B11027797.png)
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its composition: it contains a piperazine core substituted by a 4-bromophenyl group and a 4-nitrophenyl group, both attached to the piperazine nitrogen atoms.
- Its molecular weight is approximately 426.3 g/mol, and its CAS number is 329939-38-0 .
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: is a chemical compound with a complex structure. It combines a piperazine ring with a sulfonyl group and aromatic substituents.
Preparation Methods
Synthetic Routes: While detailed synthetic routes for this specific compound are scarce, it likely involves reactions between appropriate starting materials. For example, a nucleophilic substitution reaction between a 4-bromophenylsulfonyl chloride and a 4-nitrophenylpiperazine could yield the desired product.
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production: Unfortunately, information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including nucleophilic substitutions, reductions, and oxidations.
Common Reagents and Conditions: Reagents like bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and reducing agents (e.g., hydrazine) could be involved.
Major Products: The specific products formed would depend on the reaction conditions. For instance, reduction of the nitro group could yield an amino derivative.
Scientific Research Applications
Biology and Medicine: Investigating its interactions with biological targets (e.g., enzymes, receptors) could reveal potential therapeutic uses.
Industry: Its unique structure may find applications in materials science or drug development.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a comprehensive list, other sulfonyl-substituted piperazines exist. Comparing their structures and properties would highlight the uniqueness of our compound.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be readily accessible. Researchers should verify its identity and purity before use
Properties
Molecular Formula |
C16H16BrN3O4S |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H16BrN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2 |
InChI Key |
QXTFLYBQWAQSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027715.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11027716.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11027725.png)
![(5Z)-5-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11027729.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B11027743.png)


![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B11027768.png)

![methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11027775.png)
![ethyl 2-[(1H-indol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11027786.png)

![2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11027800.png)
